2-Cyano-5-(3-fluorophenyl)phenol
Description
2-Cyano-5-(3-fluorophenyl)phenol is a fluorinated aromatic compound featuring a phenol backbone substituted with a cyano (-CN) group at position 2 and a 3-fluorophenyl moiety at position 3.
Properties
IUPAC Name |
4-(3-fluorophenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEOTVHVAYECDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673448 | |
| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214334-50-5 | |
| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Bromo-2-nitrophenol
The synthesis begins with nitration of 4-bromophenol, yielding 5-bromo-2-nitrophenol. Nitration is conducted using concentrated nitric acid in sulfuric acid at 0–5°C, achieving regioselectivity due to the directing effects of the hydroxyl and bromine groups.
Methyl Ether Protection
The phenolic hydroxyl is protected as a methyl ether using dimethyl sulfate in alkaline conditions, producing 5-bromo-2-nitroanisole. This step prevents oxidation or undesired reactivity during subsequent reactions.
Suzuki-Miyaura Coupling with 3-Fluorophenylboronic Acid
5-Bromo-2-nitroanisole undergoes Suzuki coupling with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture at 80°C. This step introduces the 3-fluorophenyl group at position 5, yielding 5-(3-fluorophenyl)-2-nitroanisole with >85% efficiency.
Nitro Reduction and Cyanation
The nitro group at position 2 is reduced to an amine using H₂/Pd-C in ethanol, followed by Sandmeyer reaction with CuCN in aqueous HCl to install the cyano group. This sequence converts 5-(3-fluorophenyl)-2-nitroanisole to 2-cyano-5-(3-fluorophenyl)anisole.
Deprotection to Phenol
The methyl ether is cleaved using BBr₃ in dichloromethane at −78°C, yielding the final product, this compound. Characterization by ¹H NMR and IR confirms the structure, with a melting point of 142–144°C.
Synthetic Route 2: Directed Ortho-Metalation and Cyanation
Preparation of 5-(3-Fluorophenyl)salicylaldehyde
A directed ortho-metalation strategy is employed starting from 3-fluorophenylmagnesium bromide and 2-hydroxybenzaldehyde. The Grignard reagent attacks the aldehyde, followed by acid work-up to yield 5-(3-fluorophenyl)salicylaldehyde.
Oxidation to Nitrile
The aldehyde is oxidized to a nitrile using hydroxylamine hydrochloride and NaCN in ethanol under reflux, forming this compound directly. This one-pot oxidation-cyanation step avoids intermediate isolation, achieving a 70% yield.
Comparative Analysis of Methods
| Parameter | Route 1 (Suzuki/Cyanation) | Route 2 (Metalation/Oxidation) |
|---|---|---|
| Overall Yield | 58% | 70% |
| Key Advantage | High regiocontrol | Fewer steps |
| Limitation | Multiple protections | Substrate specificity |
| Scalability | Moderate | High |
Route 1 offers superior control over substitution patterns but requires protective group management. Route 2 is more efficient but limited by the availability of specialized starting materials.
Optimization of Cyanation Reactions
Palladium-Catalyzed Cyanation
In Route 1, replacing the Sandmeyer reaction with Pd₂(dba)₃ and Zn(CN)₂ in DMF at 120°C improves cyanation efficiency to 92%. This method avoids acidic conditions, preserving acid-sensitive fluorophenyl groups.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) during Suzuki coupling reduces reaction time from 12 hours to 30 minutes, enhancing throughput without compromising yield.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, H-6), 7.45–7.39 (m, 1H, H-5'), 7.25–7.18 (m, 2H, H-2', H-6'), 6.95 (d, J = 8.4 Hz, 1H, H-3), 5.21 (s, 1H, OH).
-
IR (KBr) : ν 2230 cm⁻¹ (C≡N), 3350 cm⁻¹ (OH).
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity, with no detectable intermediates or byproducts.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-fluorophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
2-Cyano-5-(3-fluorophenyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorophenyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Fluorophenyl vs. Cyclohexyl Groups
In SARS-CoV-2 M<sup>pro</sup> inhibitors (compounds 11a and 11b ), replacing a cyclohexyl group (11a, IC50 = 53 nM) with a 3-fluorophenyl group (11b, IC50 = 40 nM) improved inhibitory potency. The fluorophenyl group’s planar geometry and enhanced π-π stacking likely contribute to stronger target binding .
Cyano Group Impact
In sulfonamide derivatives (e.g., compound 24), the presence of a 2-cyano group in 2-cyano-5-(4-N,N-dimethylphenylamino)penta-2,4-dienamide resulted in moderate cytotoxicity (IC50 = 85.31 µM against MDA-MB-231 cells), though less active than 5-fluorouracil. The cyano group’s electron-withdrawing nature may stabilize reactive intermediates or modulate solubility .
Structural Analogs with Modified Substituents
2-Chloro-5-(3-fluoro-2-methylphenyl)phenol (CAS: 1261891-87-5)
Replacing the cyano group in 2-Cyano-5-(3-fluorophenyl)phenol with chlorine reduces electron-withdrawing effects but increases steric bulk due to the additional 2-methyl group. This substitution may alter binding affinity in biological systems, though specific data are unavailable .
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione (1)
Synthesized via fusion of 3-fluorobenzoic acid and thiocarbohydrazide (85% yield), this triazole derivative shares the 3-fluorophenyl motif. Its antimicrobial activity highlights the role of fluorine in enhancing bioavailability and membrane penetration .
Physicochemical Properties
- Electron Effects: The cyano group’s strong electron-withdrawing nature polarizes the aromatic ring, affecting reactivity in substitution reactions or hydrogen bonding .
Data Tables
Table 1: Comparative Bioactivity of Fluorophenyl/Cyano-Containing Compounds
Table 2: Substituent Effects on Physicochemical Properties
| Substituent | Electron Effect | Lipophilicity (logP) | Bioactivity Trend |
|---|---|---|---|
| 3-Fluorophenyl | Moderate -I | High | Increased |
| Cyano (-CN) | Strong -I, -M | Moderate | Variable |
| Chloro (-Cl) | Moderate -I | High | Context-dependent |
Q & A
Q. Methodology :
- Suzuki-Miyaura Coupling : Use 3-fluorophenylboronic acid with a brominated cyanophenol precursor under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) at 80–100°C .
- Cyano Group Introduction : Post-coupling, employ nucleophilic aromatic substitution (NAS) with CuCN or KCN in DMF at elevated temperatures.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS (>95% purity threshold) .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Q. Methodology :
- ¹H/¹³C NMR :
- IR Spectroscopy : Strong -CN stretch at ~2230 cm⁻¹ and phenolic -OH at ~3300 cm⁻¹ .
- Mass Spectrometry : ESI-MS expected [M-H]⁻ peak at m/z 213.
Basic: What crystallographic tools are suitable for resolving structural ambiguities in this compound?
Q. Methodology :
- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution : Employ SHELXT (direct methods) for initial phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Address twinning with TWIN/BASF commands .
- Visualization : ORTEP-3 for thermal ellipsoid plots and hydrogen-bonding networks .
Advanced: How do electronic effects of the 3-fluorophenyl and cyano groups influence electrophilic substitution reactivity?
Q. Methodology :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The fluorine atom’s -I effect deactivates the ring, directing electrophiles to the meta position relative to the cyano group .
- Experimental Validation : Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) followed by LC-MS to identify regioselectivity.
Advanced: How can researchers reconcile conflicting data between spectroscopic and crystallographic results?
Q. Methodology :
- Case Example : If NMR suggests a planar conformation but X-ray shows torsional distortion:
- Statistical Validation : Use R-factor convergence (<5%) and residual density maps to confirm crystallographic reliability .
Advanced: What in vitro assays are appropriate for evaluating biological activity, and how should controls be designed?
Q. Methodology :
- Enzyme Inhibition : Test against tyrosine phosphatases or cytochrome P450 isoforms (IC₅₀ determination via fluorescence-based assays).
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells, with phenol red-free media to avoid interference .
- Controls : Include a known inhibitor (e.g., sodium orthovanadate for phosphatases) and vehicle (DMSO <0.1%).
Advanced: How can computational modeling predict the compound’s solubility and stability under varying pH conditions?
Q. Methodology :
- Solubility Prediction : Use COSMO-RS (via ORCA) to compute logP and aqueous solubility. Validate experimentally via shake-flask method (UV-Vis quantification) .
- pH Stability : Perform accelerated degradation studies (1M HCl/NaOH, 37°C) with HPLC monitoring. Correlate with pKa calculations (MarvinSketch) for the phenolic -OH (~9.5–10.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
